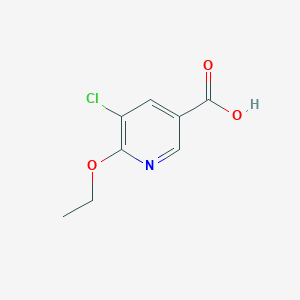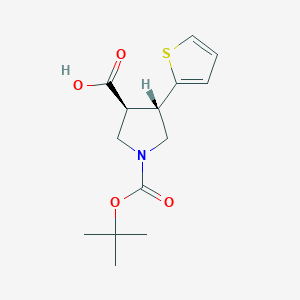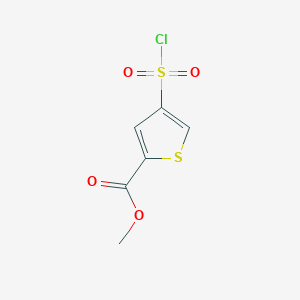
2-(2-Phenylethoxy)aniline
説明
2-(2-Phenylethoxy)aniline is a chemical compound with the molecular formula C14H15NO and a molecular weight of 213.27 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 32 bonds in total, including 17 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), and 1 ether (aromatic) .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a predicted melting point of 108.29°C and a predicted boiling point of approximately 375.2°C at 760 mmHg . The predicted density is approximately 1.1 g/mL, and the refractive index is predicted to be n20D 1.60 .科学的研究の応用
Sensor Development
Poly(aniline) derivatives, including those structurally related to 2-(2-Phenylethoxy)aniline, have been extensively investigated for sensor applications. Their unique electrochemical properties make them suitable for constructing potentiometric sensors, such as nonenzymatic glucose sensors. These sensors exploit the inductive effect of substituents on the polymer's pK_a to produce sensitive and selective sensing elements for analytes like glucose (Shoji & Freund, 2001).
Conductive Polymers
Research into conjugated polymers, which include variants of poly(aniline) and its analogs, has revealed their potential as semiconductors, conductive plastics, and even components in organic superconductors. These materials exhibit a wide range of electrical properties, from semiconductive to metallic states, depending on their doping level. Their applications extend to electronic devices, catalysis, and gas separation membranes, highlighting the broad utility of such materials in advanced technologies (Pron & Rannou, 2002).
Anticorrosive Coatings
Aniline derivatives, through their incorporation into polymers, have been utilized in anticorrosive coatings. Epoxy resin coatings cured with aniline/p-phenylenediamine copolymers, for instance, demonstrate superior corrosion protection for metals, offering a promising approach to prolonging the lifespan of metal structures exposed to harsh environmental conditions (Yao, Wang, Li, & Zhang, 2009).
Polymerization Catalysts
The structure of this compound and its derivatives has also been explored in the context of polymerization catalysts, where the steric and electronic properties of the aniline moiety are leveraged to influence catalytic activity, polymer molecular weight, and tacticity in olefin polymerizations. This research offers insights into designing more efficient catalyst systems for the polymer industry (Vijayakrishna & Sundararajan, 2006).
Environmental Sensing and Remediation
Finally, the reactivity of aniline derivatives towards pollutants like nitrite ions has been harnessed in the development of chemodosimeters, offering a rapid and sensitive means to detect and quantify environmental contaminants. Such applications underscore the role of these compounds in environmental monitoring and protection (Dey, Chatterjee, & Ranu, 2011).
Safety and Hazards
2-(2-Phenylethoxy)aniline is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
特性
IUPAC Name |
2-(2-phenylethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h1-9H,10-11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTYNSVPAGBEAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Methoxyphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B3373150.png)
![2-[1-(3-Aminobenzoyl)piperidin-2-yl]ethan-1-ol](/img/structure/B3373155.png)
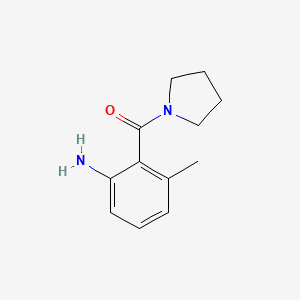
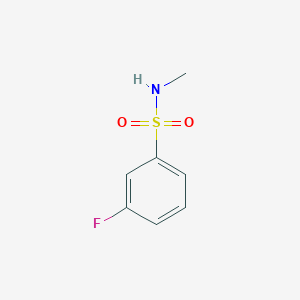

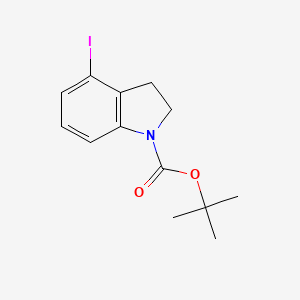
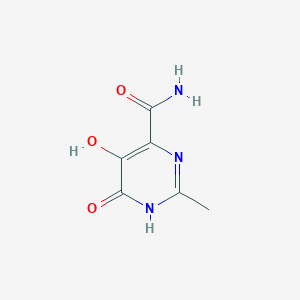
![2-[4-(2-Iodobenzamido)phenyl]acetic acid](/img/structure/B3373202.png)

